Mechlorethamine hydrochloride
Overview
Description
Mechlorethamine hydrochloride, also known as chlormethine hydrochloride, is a nitrogen mustard alkylating agent. It was initially developed as a chemical warfare agent but later found significant use in medicine as an antineoplastic agent. It is primarily used in the treatment of Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .
Mechanism of Action
Target of Action
Mechlorethamine primarily targets DNA within rapidly proliferating cells . It acts as an alkylating agent, attaching alkyl groups to DNA bases . This disrupts the normal function of DNA, inhibiting DNA synthesis and RNA transcription .
Mode of Action
Mechlorethamine interacts with its DNA targets by forming carbonium ions, which leads to the production of interstrand and intrastrand cross-links in DNA . This results in miscoding, breakage, and failure of replication .
Biochemical Pathways
Mechlorethamine affects the biochemical pathways involved in DNA synthesis and RNA transcription . By attaching alkyl groups to DNA bases, it disrupts these pathways, leading to DNA fragmentation . This causes mutations and prevents the DNA from being separated for synthesis or transcription .
Pharmacokinetics
Mechlorethamine undergoes rapid hydrolysis in the plasma to active metabolites . Its half-life elimination is approximately 15 to 20 minutes . These properties impact the bioavailability of the drug, necessitating careful dosage and administration .
Result of Action
The result of mechlorethamine’s action is the disruption of DNA function and cell death . It causes severe gastrointestinal and bone marrow damage . It is used as an antineoplastic in Hodgkin’s disease and lymphomas .
Action Environment
The action of mechlorethamine can be influenced by environmental factors. For instance, extravasation of the drug into subcutaneous tissues results in a painful inflammation . Special handling procedures should be reviewed prior to handling and followed diligently due to the toxic properties of mechlorethamine .
Biochemical Analysis
Biochemical Properties
Mechlorethamine hydrochloride is an alkylating drug . It works by three different mechanisms: attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
Cellular Effects
This compound has severe effects on various types of cells. It causes severe gastrointestinal and bone marrow damage . It is destructive to mucous membranes and was formerly used as a war gas .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to DNA, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine .
Temporal Effects in Laboratory Settings
This compound undergoes rapid chemical transformation and combines with water or reactive compounds of cells, so that the drug is no longer present in active form a few minutes after administration .
Dosage Effects in Animal Models
In animal models, different doses of this compound have distinct effects on the inflammatory reaction . A dose of 5 μg NTG/kg body weight can change the character of the inflammation. A dose of 600 μg NTG/kg body weight causes a rapid decrease in the level of C3 at the 72 h of the experiment (after 3 applications every 24 h), which indicates a cytotoxic action of such a large NTG dose .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA synthesis and RNA transcription . It attaches alkyl groups to DNA bases, disrupting the normal function of DNA .
Subcellular Localization
This compound is likely to be localized in the nucleus of the cell due to its mechanism of action involving interaction with DNA
Preparation Methods
Synthetic Routes and Reaction Conditions: Mechlorethamine hydrochloride is synthesized through the reaction of bis(2-chloroethyl)amine with methylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(ClCH2CH2)2NH+CH3NH2→(ClCH2CH2)2NCH3
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures due to the compound’s toxic nature. The final product is purified and converted into its hydrochloride salt form for medical use .
Chemical Reactions Analysis
Types of Reactions: Mechlorethamine hydrochloride primarily undergoes alkylation reactions. As an alkylating agent, it can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks.
Common Reagents and Conditions:
Alkylation: this compound reacts with nucleophiles such as DNA bases under physiological conditions.
Hydrolysis: In aqueous solutions, it can hydrolyze to form inactive products.
Major Products Formed: The major products of this compound reactions include cross-linked DNA strands and various hydrolyzed derivatives .
Scientific Research Applications
Mechlorethamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying alkylation reactions and DNA interactions.
Biology: Researchers use it to investigate the mechanisms of DNA damage and repair.
Medicine: It is a key component in chemotherapy regimens for treating various cancers, including Hodgkin’s disease and lymphomas.
Industry: Its derivatives are explored for potential use in other therapeutic areas
Comparison with Similar Compounds
Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness: Mechlorethamine hydrochloride is unique due to its historical significance as one of the first chemotherapeutic agents derived from chemical warfare research. Its rapid action and potent alkylating properties make it a valuable tool in cancer treatment .
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJVCYUQZDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N.ClH, C5H12Cl3N | |
Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20776 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-75-2 (Parent) | |
Record name | Mechlorethamine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8025757 | |
Record name | Nitrogen mustard hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992) | |
Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20776 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in ethanol, Soluble in water at 1 g/100 ml | |
Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20776 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MECHLORETHAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA and ultimately results in the disruption of nucleic acid function. Mechlorethamine also possesses weak immunosuppressive activity., Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. | |
Record name | MECHLORETHAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hygroscopic leaflets from acetone or chloroform, White hygroscopic crystals, White, crystalline, hygroscopic powder | |
CAS No. |
55-86-7 | |
Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20776 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Nitrogen mustard | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mechlorethamine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlormethine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nitrogen mustard hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlormethine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.224 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECHLORETHAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0MR697HHI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MECHLORETHAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
226 to 232 °F (NTP, 1992), 109-111 °C | |
Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20776 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | MECHLORETHAMINE HYDROCHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.